N-(2,5-difluorophenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
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Overview
Description
N’-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a morpholin-4-ylethyl group attached to an oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide typically involves the following steps:
Formation of the oxamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxamide backbone.
Introduction of the difluorophenyl group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2,5-difluoroaniline.
Attachment of the morpholin-4-ylethyl group: This step involves the reaction of the oxamide intermediate with 2-(morpholin-4-yl)ethylamine under suitable conditions.
Industrial Production Methods
Industrial production of N’-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties.
Biological Research: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,5-difluorophenyl)-N-(2-piperidin-4-ylethyl)oxamide
- N’-(2,5-difluorophenyl)-N-(2-pyrrolidin-4-ylethyl)oxamide
- N’-(2,5-difluorophenyl)-N-(2-azepan-4-ylethyl)oxamide
Uniqueness
N’-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide is unique due to the presence of the morpholin-4-ylethyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O3/c15-10-1-2-11(16)12(9-10)18-14(21)13(20)17-3-4-19-5-7-22-8-6-19/h1-2,9H,3-8H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIJJUQRSOCLMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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